2-氯-9,10-双(4-乙氧基苯基)蒽

描述

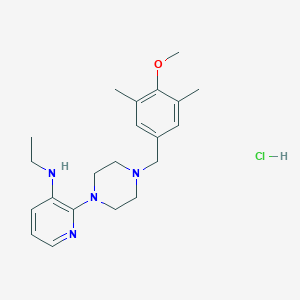

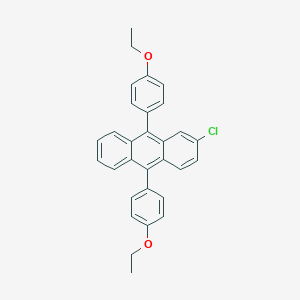

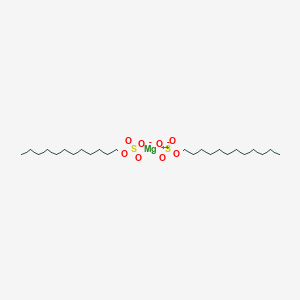

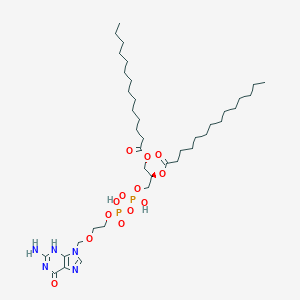

The compound "2-Chloro-9,10-bis(4-ethoxyphenyl)anthracene" is a derivative of anthracene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. This derivative is modified by the introduction of chlorine and ethoxyphenyl groups at specific positions on the anthracene core. The presence of these substituents can significantly alter the physical, chemical, and electronic properties of the molecule compared to the parent anthracene.

Synthesis Analysis

The synthesis of anthracene derivatives often involves the functionalization of the anthracene core. For example, the synthesis of 1,4-bis(amino)anthracene-9,10-diones, which are structurally related to the compound of interest, has been reported to proceed through the reaction of 1,4-dichloro-2,3-dihydro-5,8-dihydroxyanthracene-9,10-dione with alkylamines followed by oxidation . Although the exact synthesis of "2-Chloro-9,10-bis(4-ethoxyphenyl)anthracene" is not detailed in the provided papers, similar synthetic strategies involving chlorination and subsequent functionalization with ethoxyphenyl groups could be inferred.

Molecular Structure Analysis

The molecular structure of anthracene derivatives can be significantly influenced by the substituents attached to the anthracene core. For instance, the introduction of chlorine or phenylsulfanyl groups into 1,4-bis(alkylamino)anthracene-9,10-diones has been shown to lower the LUMO energies, which could suggest a change in the electronic properties and potentially affect the cardiotoxicity of the compounds . The exact molecular structure of "2-Chloro-9,10-bis(4-ethoxyphenyl)anthracene" would likely exhibit similar electronic alterations due to the presence of electron-withdrawing chlorine and electron-donating ethoxyphenyl groups.

Chemical Reactions Analysis

Anthracene derivatives can participate in various chemical reactions. For example, 9,10-bis(4-trimethylsilylethynylbutadiynyl)anthracene derivatives have been used as building blocks for further chemical modifications through desilylation and palladium-mediated C-C coupling processes . The presence of a chlorine atom in "2-Chloro-9,10-bis(4-ethoxyphenyl)anthracene" could also allow for further functionalization through nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of anthracene derivatives are influenced by their molecular structure. The piezofluorochromic properties of 9,10-bis(N-alkylphenothiazin-3-yl-vinyl-2)anthracenes have been studied, revealing that the solid-state fluorescence and piezochromic luminescence can be tuned by altering the length of alkyl chains . Although the specific properties of "2-Chloro-9,10-bis(4-ethoxyphenyl)anthracene" are not provided, it can be anticipated that the introduction of ethoxyphenyl groups would impact its optical properties, and the chlorine atom could affect its reactivity and interactions with other molecules.

科学研究应用

有机发光二极管 (OLED) 材料

蒽衍生物由于其优异的光物理性质,通常用作 OLED 中的主体材料。 “2-氯-9,10-双(4-乙氧基苯基)蒽”可以作为小分子半导体构建块,有助于开发效率更高、寿命更长的先进 OLED 显示屏 .

化学发光研究

化学发光涉及化学反应产生的光发射。 鉴于类似的蒽化合物被用作化学发光研究中的试剂,因此可以探索“2-氯-9,10-双(4-乙氧基苯基)蒽”增强化学发光反应亮度或持续时间的潜力 .

上转换发光 (UCL) 应用

蒽衍生物在基于溶液的 UCL 应用中显示出前景,这涉及将低能光子转换为高能光子。 可以研究该化合物增加表观反斯托克斯位移的能力,从而提高 UCL 效率 .

光物理性质研究

光物理性质的研究对于理解分子如何吸收和发射光至关重要。 “2-氯-9,10-双(4-乙氧基苯基)蒽”可以合成和表征,以探索其吸收光谱、荧光寿命和量子产率,这些是各种光学应用必不可少的参数 .

新型有机化合物的合成

蒽衍生物通常用作合成新型有机化合物的起始原料或中间体。 氯化和乙氧基取代的蒽可以作为合成具有独特电子或光学性质的新材料的前体 .

作用机制

Target of Action

2-Chloro-9,10-bis(4-ethoxyphenyl)anthracene is a derivative of anthracene . Anthracene-based derivatives are commonly used in applications such as organic light-emitting diodes (OLEDs) and triplet–triplet annihilation upconversion . The primary targets of this compound are the organic materials in these devices, where it acts as a fluorescent dye or a dopant for organic semiconductors .

Mode of Action

The compound interacts with its targets by emitting light when excited. This is due to the presence of conjugated pi electrons in the anthracene core and the phenyl rings. When these electrons absorb energy, they can move to a higher energy state, and when they return to their ground state, they emit energy in the form of light .

Biochemical Pathways

Anthracene derivatives are known to be involved in the photophysical properties of the materials they are incorporated into . They can affect the optical properties of these materials, influencing their absorption and emission spectra .

Pharmacokinetics

It’s worth noting that the compound exhibits high thermal stability , which could impact its behavior and longevity in various applications.

Result of Action

The primary result of the action of 2-Chloro-9,10-bis(4-ethoxyphenyl)anthracene is the emission of light. Specifically, it is used in lightsticks where it emits green light . This light emission is a result of the energy absorbed by the compound being released as photons of light, a process known as fluorescence .

Action Environment

The action of 2-Chloro-9,10-bis(4-ethoxyphenyl)anthracene can be influenced by various environmental factors. For instance, the intensity and wavelength of the light emitted by the compound can be affected by the surrounding temperature and the presence of other chemicals . Additionally, the compound’s stability and longevity can be influenced by factors such as exposure to light and heat .

安全和危害

属性

IUPAC Name |

2-chloro-9,10-bis(4-ethoxyphenyl)anthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H25ClO2/c1-3-32-23-14-9-20(10-15-23)29-25-7-5-6-8-26(25)30(28-19-22(31)13-18-27(28)29)21-11-16-24(17-12-21)33-4-2/h5-19H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFVZBUUPBPFZMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=C3C=CC(=CC3=C(C4=CC=CC=C42)C5=CC=C(C=C5)OCC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H25ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10617264 | |

| Record name | 2-Chloro-9,10-bis(4-ethoxyphenyl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

135965-21-8 | |

| Record name | 2-Chloro-9,10-bis(4-ethoxyphenyl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 135965-21-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Chloro-5-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile](/img/structure/B148156.png)

![2-[2-(9,9-Dimethyldecylsulfanyl)ethoxy]ethanol](/img/structure/B148172.png)